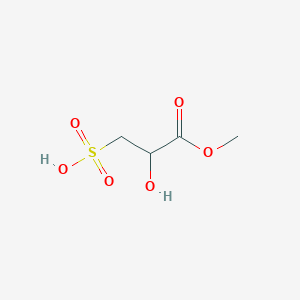
2-Amino-2-(3-oxocyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(3-oxocyclohexyl)acetamide is an organic compound with the molecular formula C₈H₁₄N₂O₂ It is characterized by the presence of an amino group, a cyclohexyl ring with a ketone functional group, and an acetamide moiety
Méthodes De Préparation
The synthesis of 2-Amino-2-(3-oxocyclohexyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with cyanoacetamide in the presence of a base, followed by hydrogenation to yield the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
2-Amino-2-(3-oxocyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols.
Applications De Recherche Scientifique
2-Amino-2-(3-oxocyclohexyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(3-oxocyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s amino and ketone groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
2-Amino-2-(3-oxocyclohexyl)acetamide can be compared with similar compounds such as 4-Acetamidocyclohexanone and other acetamide derivatives. These compounds share structural similarities but differ in their functional groups and chemical properties. The unique combination of an amino group and a cyclohexyl ring with a ketone functional group in this compound distinguishes it from other related compounds .
Similar compounds include:
- 4-Acetamidocyclohexanone
- N-(4-Oxocyclohexyl)acetamide
- 2-Aminobenzoxazole
These compounds are often used in similar research applications but may exhibit different reactivity and biological activities due to their distinct chemical structures.
Propriétés
Formule moléculaire |
C8H14N2O2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2-amino-2-(3-oxocyclohexyl)acetamide |
InChI |
InChI=1S/C8H14N2O2/c9-7(8(10)12)5-2-1-3-6(11)4-5/h5,7H,1-4,9H2,(H2,10,12) |
Clé InChI |
LLTDNXTWIFGADX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(=O)C1)C(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Cyclopentyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13320610.png)
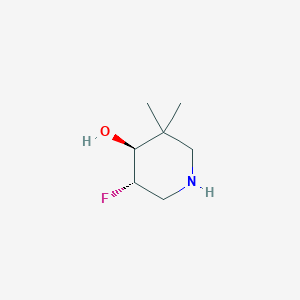
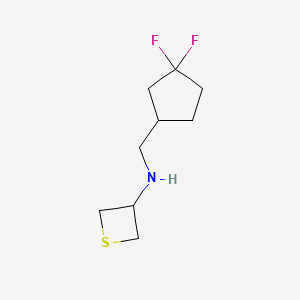
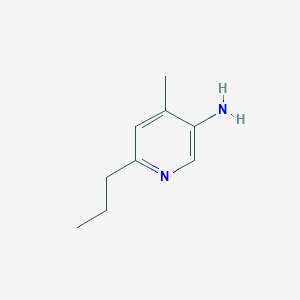



![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13320641.png)
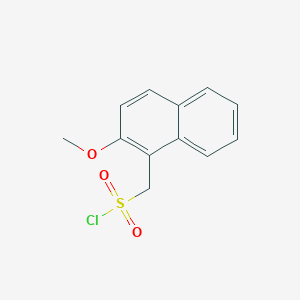
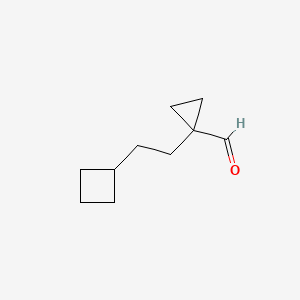
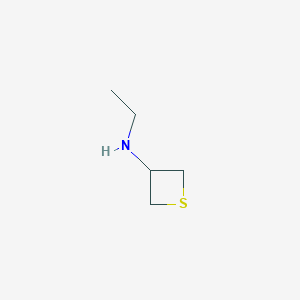
![7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320667.png)
